

# Physicochemical Properties of 1-Azepanyl(3-piperidinyl)methanone: A Technical Guide

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## Compound of Interest

Compound Name: 1-Azepanyl(3-piperidinyl)methanone

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## Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of piperidine-based methanone compounds, with a specific focus on assembling available data relevant to **1-Azepanyl(3-piperidinyl)methanone**. Due to a lack of specific experimental data for **1-Azepanyl(3-piperidinyl)methanone**, this guide presents computed data for the closely related isomer, azepan-1-yl-piperidin-4-yl-methanone, to offer valuable insights for researchers. Furthermore, detailed experimental protocols for determining key physicochemical parameters such as pKa, logP, aqueous solubility, and melting point are provided to guide future laboratory characterization of this and similar molecules.

## Introduction

**1-Azepanyl(3-piperidinyl)methanone** belongs to a class of compounds containing both azepane and piperidine ring structures linked by a ketone. These heterocyclic scaffolds are prevalent in many biologically active molecules and are of significant interest in medicinal chemistry and drug discovery.<sup>[1][2]</sup> A thorough understanding of the physicochemical properties of such compounds is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion

(ADME). This guide serves as a resource for researchers by consolidating predicted data for a related isomer and outlining the standard experimental procedures for its full characterization.

## Chemical Identity and Computed Properties

While specific experimental data for **1-Azepanyl(3-piperidinyl)methanone** is not readily available in public databases, we can infer some of its properties from closely related analogs. The following data is for the isomeric compound azepan-1-yl-piperidin-4-yl-methanone (CAS No. 86542-89-4).<sup>[3][4]</sup> It is crucial to note that the position of the azepanyl-methanone substituent on the piperidine ring (position 3 vs. 4) will influence the molecule's spatial arrangement and electronic properties, and thus its physicochemical characteristics.

Table 1: Chemical Identifiers and Computed Properties of azepan-1-yl-piperidin-4-yl-methanone

Property	Value	Source
IUPAC Name	azepan-1-yl(piperidin-4-yl)methanone	--INVALID-LINK--
CAS Number	86542-89-4	<sup>[3][4]</sup>
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O	<sup>[3][4]</sup>
Molecular Weight	210.32 g/mol	<sup>[3]</sup>
Exact Mass	210.17300	<sup>[3]</sup>
XLogP3	1.65530	<sup>[3]</sup>
Topological Polar Surface Area (TPSA)	32.3 Å <sup>2</sup>	<sup>[3]</sup>
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	2	--INVALID-LINK--

# Experimental Protocols for Physicochemical Characterization

To obtain accurate physicochemical data for **1-Azepanyl(3-piperidinyl)methanone**, the following experimental protocols are recommended.

## Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration<sup>[5]</sup>

- **Preparation of Analyte Solution:** Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM.
- **Titration:** Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) and then with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH).
- **Data Acquisition:** Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.<sup>[6][7]</sup> For basic compounds, the pH at half-neutralization corresponds to the pKa of the conjugate acid.

Methodology: UV-Vis Spectrophotometry<sup>[5]</sup>

- **Preparation of Buffer Solutions:** Prepare a series of buffer solutions with a range of known pH values.
- **Sample Preparation:** Prepare a stock solution of the compound in a suitable solvent and then dilute it in each buffer solution to a constant final concentration.

- **Spectral Measurement:** Measure the UV-Vis absorbance spectrum of the compound in each buffer solution.
- **Data Analysis:** Plot the absorbance at a specific wavelength (where the protonated and deprotonated species have different absorbances) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point.[\[5\]](#)[\[8\]](#)

## Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with hydrophobic pockets of proteins.

Methodology: Shake-Flask Method[\[6\]](#)[\[9\]](#)[\[10\]](#)

- **Solvent Preparation:** Pre-saturate n-octanol with water and water with n-octanol.
- **Partitioning:** Dissolve a known amount of the compound in one of the phases (typically the aqueous phase). Add a known volume of the other phase to create a biphasic system.
- **Equilibration:** Shake the mixture for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
- **Phase Separation:** Separate the two phases by centrifugation.
- **Concentration Measurement:** Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[\[9\]](#)

## Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).
- **Equilibration:** Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the solution by filtration or centrifugation.
- **Concentration Measurement:** Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.

Methodology: Kinetic (Turbidimetric) Method[\[14\]](#)

- **Sample Preparation:** Prepare a high-concentration stock solution of the compound in an organic solvent (e.g., DMSO).
- **Titration:** Make serial additions of the stock solution to an aqueous buffer while monitoring for the appearance of turbidity using a nephelometer or a plate reader.
- **Data Analysis:** The concentration at which precipitation is first observed is taken as the kinetic solubility. This method is high-throughput but may overestimate the thermodynamic solubility.[\[13\]](#)

## Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.

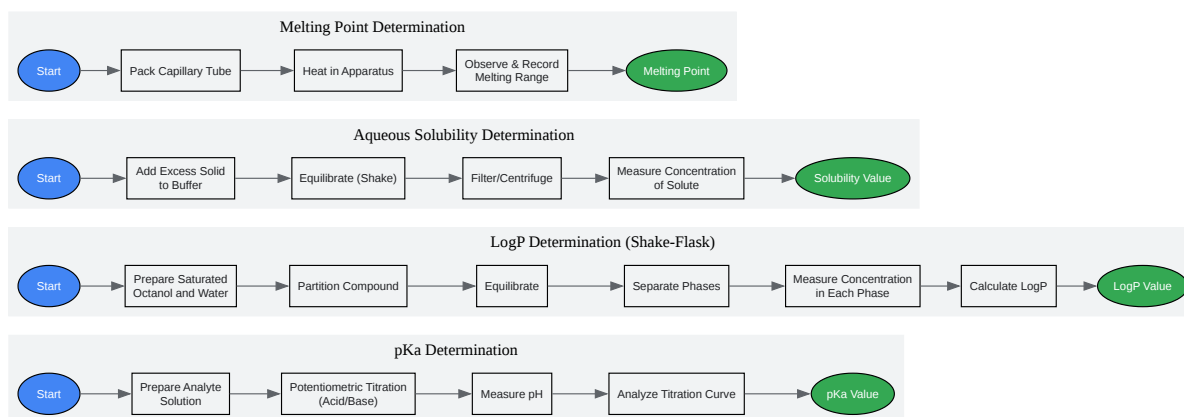
Methodology: Capillary Method[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Sample Preparation:** Ensure the sample is dry and in a fine powder form. Pack a small amount of the sample into a capillary tube, sealed at one end.[\[16\]](#)
- **Apparatus Setup:** Place the capillary tube in a melting point apparatus.[\[15\]](#)[\[18\]](#)

- Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for a more precise measurement.[18][19]
- Observation: Observe the sample and record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This provides the melting point range. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.[16]

## Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Experimental Physicochemical Property Determination.

## Conclusion

While specific experimental data for **1-Azepanyl(3-piperidinyl)methanone** is currently limited, this guide provides valuable predicted data from a closely related isomer and a comprehensive set of established experimental protocols for its full physicochemical characterization. The provided methodologies for determining pKa, logP, aqueous solubility, and melting point are fundamental for advancing the understanding of this and similar compounds in the context of drug discovery and development. Accurate experimental determination of these properties is strongly encouraged to build a robust data profile for this chemical series.

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